2,3,4,5-Tetrahydro-1,5-benzothiazepine
Overview
Description
2,3,4,5-Tetrahydro-1,5-benzothiazepine is a chemical compound with the molecular formula C9H11NS . It is a powder at room temperature .
Synthesis Analysis
A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are then converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydro-1,5-benzothiazepine is represented by the InChI code: 1S/C9H11NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2 .Physical And Chemical Properties Analysis
2,3,4,5-Tetrahydro-1,5-benzothiazepine is a powder at room temperature . It has a molecular weight of 165.26 .Scientific Research Applications
Enantioselective Synthesis
2,3,4,5-Tetrahydro-1,5-benzothiazepine compounds have been utilized in the field of medicinal chemistry, particularly in enantioselective synthesis. One study describes a method to synthesize these compounds in enantioenriched form, a significant advancement given their relevance in medicinal chemistry. This process involves catalytic asymmetric sulfa-Michael addition followed by intramolecular reductive amination, yielding moderate to good yields and enantioselectivities (Corti et al., 2017).
Synthesis and Pharmacological Evaluation
Research from 1996 evaluated the pharmacological effects of 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs. This study focused on their intracellular Ca2+ inhibitory effects, using isolated rabbit arteries as a model. The findings indicated that certain derivatives exhibited potent inhibitory actions, suggesting potential therapeutic applications (Ueyama et al., 1996).
Antifungal Activity
A 2020 study synthesized 1,5-benzothiazepines containing 1,2,3-triazole and evaluated their antifungal activity. Some compounds in this study showed high inhibitory effects against fungi, particularly Cryptococcus neoformans. This research provides insights into the potential use of these compounds in developing antifungal agents (Wang et al., 2020).
Molecular Conformation and Aggregation
Another area of research involves the study of molecular conformation and supramolecular aggregation of 2,3,4,5-tetrahydro-1,5-benzothiazepines. A study in 2004 examined the crystal structures of several such compounds, revealing insights into their molecular conformations and how they aggregate in different formations, which is crucial for understanding their chemical and physical properties (Muthukumar et al., 2004).
properties
IUPAC Name |
2,3,4,5-tetrahydro-1,5-benzothiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLBWZNMWUEVMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2SC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275921 | |
Record name | 2,3,4,5-tetrahydro-1,5-benzothiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1,5-benzothiazepine | |
CAS RN |
40358-33-6 | |
Record name | 2,3,4,5-tetrahydro-1,5-benzothiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1,5-benzothiazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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